molecular formula C24H28O2 B1666929 Bexarotène CAS No. 153559-49-0

Bexarotène

Numéro de catalogue: B1666929
Numéro CAS: 153559-49-0
Poids moléculaire: 348.5 g/mol
Clé InChI: NAVMQTYZDKMPEU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bexarotene is a synthetic retinoid that selectively activates retinoid X receptors (RXRs). It is primarily used as an antineoplastic agent for the treatment of cutaneous T-cell lymphoma (CTCL). Bexarotene was approved by the United States Food and Drug Administration in December 1999 and by the European Medicines Agency in March 2001 . It is available under the brand name Targretin and is used both orally and topically .

Mécanisme D'action

Target of Action

Bexarotene is a synthetic compound that selectively binds and activates the three retinoid X receptors (RXRs): RXRα, RXRβ, and RXRγ . These receptors are transcription factors that regulate processes such as cellular differentiation and proliferation, apoptosis, and insulin sensitisation .

Mode of Action

Bexarotene selectively binds with and activates retinoid X receptor subtypes . Once activated, these receptors function as transcription factors that regulate the expression of genes controlling cellular differentiation and proliferation . Bexarotene inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin . It also induces tumor regression in vivo in some animal models .

Biochemical Pathways

Bexarotene exerts its effects through the PPARγ/NF-κB pathway . It has been shown to modulate apoptosis profile, DNA damage, ROS production, and reduction of TAS levels through inhibition of NF-κB by enhancing PPARγ expression . Bexarotene also affects the expression of SEZ6L2, a biomarker and target in colon cancer, demonstrating a significant downregulation of SEZ6L2 at both mRNA and protein levels .

Pharmacokinetics

Bexarotene is absorbed following oral administration, with peak plasma concentrations attained within approximately 2 hours . Food increases peak plasma concentrations and AUC (after 75–300 mg doses) by approximately 48 and 35%, respectively . Bexarotene is metabolized in the liver through CYP3A4-mediated pathways . The parent drug and metabolites are eliminated primarily through the hepatobiliary system . Less than 1% is excreted in the urine unchanged .

Result of Action

Bexarotene exerts its effects in blocking cell cycle progression, inducing apoptosis and differentiation, preventing multidrug resistance, and inhibiting angiogenesis and metastasis . It has been shown to have antiproliferative effects on C6 cells in a concentration- and time-dependent manner . Bexarotene treatment decreases NF-κB and TAS levels and increases PPARγ and 8-OHdG levels in C6 cells .

Action Environment

The efficacy of Bexarotene can be influenced by environmental factors. For example, a study conducted in Japan showed that the safety and efficacy of Bexarotene for Japanese patients with cutaneous T-cell lymphoma were established using data from post-marketing surveillance . This suggests that real-world evidence and post-marketing surveillance can provide valuable insights into how environmental factors influence the action, efficacy, and stability of Bexarotene.

Applications De Recherche Scientifique

Bexarotene has a wide range of scientific research applications:

Analyse Biochimique

Biochemical Properties

Bexarotene selectively binds and activates retinoid X receptor subtypes (RXRα, RXRβ, RXRγ). These receptors function as transcription factors that regulate the expression of genes controlling cellular differentiation and proliferation . Bexarotene inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin .

Cellular Effects

Bexarotene has been shown to block cell cycle progression, induce apoptosis and differentiation, prevent multidrug resistance, and inhibit angiogenesis and metastasis . It also influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

Bexarotene exerts its effects at the molecular level by selectively binding and activating retinoid X receptors (RXRs). Once activated, these receptors function as transcription factors that regulate the expression of genes controlling cellular differentiation and proliferation .

Temporal Effects in Laboratory Settings

Bexarotene’s effects change over time in laboratory settings. It has been shown to cause tumor regression in some animal models and prevents tumor induction in others

Dosage Effects in Animal Models

Bexarotene causes tumor regression in some animal models and prevents tumor induction in others

Metabolic Pathways

Bexarotene is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels

Transport and Distribution

Bexarotene is transported and distributed within cells and tissues It could interact with transporters or binding proteins, affecting its localization or accumulation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bexarotene is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically starts with the preparation of 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid. This intermediate is then subjected to various chemical reactions, including Friedel-Crafts acylation and subsequent reduction steps .

Industrial Production Methods

Industrial production of bexarotene involves optimizing the synthetic route to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control . The final product is formulated into soft gelatin capsules or topical gels for clinical use .

Analyse Des Réactions Chimiques

Types of Reactions

Bexarotene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites of bexarotene, which are often analyzed using liquid chromatography-mass spectrometry (LC-MS) techniques .

Comparaison Avec Des Composés Similaires

Similar Compounds

    All-trans retinoic acid (ATRA): A retinoid that primarily activates retinoic acid receptors (RARs).

    9-cis retinoic acid: Activates both RXRs and RARs.

    Alitretinoin: Another retinoid used for treating skin conditions.

Uniqueness of Bexarotene

Bexarotene is unique in its selective activation of RXRs, which distinguishes it from other retinoids that primarily target RARs. This selective activation allows for distinct biological activities, including the modulation of gene expression related to cell differentiation and apoptosis, making it particularly effective in treating cutaneous T-cell lymphoma .

Activité Biologique

Bexarotene is a synthetic retinoid primarily used in the treatment of cutaneous T-cell lymphoma (CTCL), particularly in patients with advanced stages of the disease. Its mechanism of action involves selective activation of retinoid X receptors (RXRs), which play a crucial role in regulating gene expression related to cell differentiation, proliferation, and apoptosis. This article delves into the biological activity of bexarotene, highlighting its effects on various cancer types, particularly CTCL and ovarian cancer, supported by case studies and research findings.

Bexarotene exerts its biological effects through several mechanisms:

  • RXR Activation : Bexarotene binds to RXRs, forming heterodimers with other nuclear receptors that regulate gene transcription involved in apoptosis and cell cycle control .
  • Induction of Apoptosis : In CTCL, bexarotene has been shown to induce apoptosis in malignant T-cells by modulating cytokine production, particularly reducing interleukin-4 (IL-4) levels .
  • Inhibition of Cell Proliferation : Bexarotene decreases the viability and proliferation of cancer cells across various studies, including those involving ovarian cancer cell lines .

Clinical Efficacy

Bexarotene has demonstrated significant clinical efficacy in treating CTCL. A study involving peripheral blood mononuclear cells from patients with Sézary syndrome revealed that:

  • Apoptosis Induction : Bexarotene induced dose-dependent apoptosis in approximately two-thirds of the patients' T-cells .
  • Cytokine Modulation : The drug inhibited mitogen-induced IL-4 production, correlating with the sensitivity of the T-cells to apoptosis .

Case Study Data

Patient GroupResponse RateMechanism
Patients with CTCL~66%Apoptosis induction
Healthy Volunteers0%No significant response

This data underscores the selective efficacy of bexarotene against malignant cells while sparing healthy cells.

Biological Activity in Ovarian Cancer

Recent studies have explored bexarotene's effects on ovarian cancer. Research involving ovarian cancer cell lines (ES2 and NIH:OVACAR3) indicated that:

  • Cell Death Mechanism : Bexarotene induced cell death via pyroptosis rather than traditional apoptosis, as evidenced by increased lactate dehydrogenase (LDH) release and activation of caspase-4 .
  • Concentration-Dependent Effects : Significant cytotoxicity was observed at concentrations above 10 µM, leading to increased cell membrane damage and death .

Ovarian Cancer Study Data

Concentration (µM)LDH Release IncreaseCell Death Mechanism
0BaselineNone
5MinimalApoptosis
10ModeratePyroptosis
20SignificantPyroptosis

This table illustrates the concentration-dependent nature of bexarotene's cytotoxic effects.

Propriétés

IUPAC Name

4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVMQTYZDKMPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040619
Record name Bexarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bexarotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water and slightly soluble in vegetable oils and ethanol, 1.49e-04 g/L
Record name BEXAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bexarotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bexarotene selectively binds with and activates retinoid X receptor subtypes. There are three subtypes in total: RXRα, RXRβ, RXRγ. The exact mechanism of action of bexarotene in the treatment of CTCL is unknown but the drug has activity in all clinical stages of CTCL., Bexarotene selectively binds and activates retinoid X receptor subtypes (RXR(alpha), RXR(beta), RXR(gamma)). RXRs can form heterodimers with various receptor partners such as retinoic acid receptors (RARs), vitamin D receptor, thyroid receptor, and peroxisome proliferator activator receptors (PPARs). Once activated, these receptors function as transcription factors that regulate the expression of genes that control cellular differentiation and proliferation. Bexarotene inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin. It also induces tumor regression in vivo in some animal models. The exact mechanism of action of bexarotene in the treatment of cutaneous T-cell lymphoma (CTCL) is unknown.
Record name Bexarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BEXAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Off-white to white powder

CAS No.

153559-49-0
Record name Bexarotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153559-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bexarotene [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153559490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bexarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bexarotene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bexarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BEXAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A61RXM4375
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BEXAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bexarotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

230-231 °C
Record name BEXAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

To a suspension of the ester 32 (0.058 g, 0.16 mmol) in 75% aqueous methanol (2 mL) was added one pellet of potassium hydroxide (0.1 g). The mixture was stirred at 70° C. for 1 h during which time the material dissolved. The solution was cooled to room temperature, acidified with 1N aqueous hydrochloric acid, and then extracted with 80% ethyl acetate/hexane. The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated to afford a white solid. Recrystallization from dichloromethane/hexane afforded the desired acid 33 as a white, crystalline solid (42 mg, 91%): m.p. 230°-231° C. The structure of the product was also confirmed using IR, 1H NMR and mass spectroscopy.
Name
Quantity
0.058 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bexarotene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bexarotene
Reactant of Route 3
Reactant of Route 3
Bexarotene
Reactant of Route 4
Reactant of Route 4
Bexarotene
Reactant of Route 5
Bexarotene
Reactant of Route 6
Reactant of Route 6
Bexarotene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.